Piperidin-3-yl(pyridin-2-yl)methanone
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Overview
Description
Piperidin-3-yl(pyridin-2-yl)methanone: is an organic compound with the molecular formula C11H14N2O It is a heterocyclic compound that contains both piperidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrogenation: One common method involves the palladium-catalyzed hydrogenation of pyridin-2-yl-methanes to form pyridin-2-yl-methanones.
Copper-Catalyzed Oxidation: Another method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source.
Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-2-yl)methanone typically involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Palladium catalysts are often employed for reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different properties and applications.
Scientific Research Applications
Chemistry: Piperidin-3-yl(pyridin-2-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of compounds with antimicrobial, antiviral, and anticancer activities .
Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism of action of Piperidin-3-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- Pyridin-2-yl(pyridin-4-yl)methanone
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness: Piperidin-3-yl(pyridin-2-yl)methanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-3-yl(pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQPEWKLVGHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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